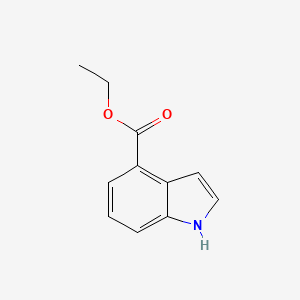

Ethyl 1H-indole-4-carboxylate

Description

Significance of Indole (B1671886) Carboxylates in Heterocyclic Chemistry Research

The indole nucleus is a prominent heterocyclic structure found in numerous natural products, pharmaceuticals, and agrochemicals. beilstein-journals.org Its derivatives are integral to many biologically active compounds. pcbiochemres.comresearchgate.netijlpr.com Indole carboxylates, a specific class of these derivatives, are of particular importance in heterocyclic chemistry. The presence of the carboxylate group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse array of more complex molecules. researchgate.net This functional group can be transformed into various other functionalities, making indole carboxylates versatile building blocks in organic synthesis.

Indole esters, such as Ethyl 1H-indole-4-carboxylate, are recognized for their biological importance. impactfactor.org They have been investigated for their potential to inhibit certain enzymes, highlighting their significance in medicinal chemistry. impactfactor.org The position of the carboxylate group on the indole ring is crucial and dictates the chemical reactivity and biological activity of the resulting derivatives. impactfactor.org

Historical Context and Evolution of Research on Indole Derivatives

The study of indole chemistry dates back to the 19th century, with initial research focused on the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole. wikipedia.org The early interest in indole derivatives was largely due to their use as dyestuffs. wikipedia.org

A significant turning point in indole research occurred in the 1930s with the discovery that the indole nucleus is a core component of many important alkaloids, including tryptophan and auxins. wikipedia.org This realization spurred intensive investigation into the synthesis and properties of various indole derivatives. pcbiochemres.com One of the most reliable methods for synthesizing substituted indoles, the Fischer indole synthesis, was developed by Emil Fischer in 1883. pcbiochemres.com Over the years, numerous other synthetic methods have been developed, reflecting the enduring interest in this class of compounds. researchgate.net

Current Research Landscape of this compound

Currently, this compound is a subject of interest in several research areas. It serves as a crucial intermediate in the synthesis of functionalized indoles for applications in medicinal chemistry and materials science. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders and as anticancer agents. In materials science, it is used in the development of novel polymers and organic electronic materials.

The reactivity of this compound allows for its use as a starting material in the creation of complex molecular architectures. a2bchem.com Researchers are actively exploring its utility in multicomponent reactions to generate structurally diverse compounds with potential biological activities. researchgate.net The ongoing investigation into this and similar indole derivatives continues to expand the scope of organic synthesis and contribute to the development of innovative products. a2bchem.com

Chemical Profile

The chemical profile of this compound is defined by its synthesis, fundamental chemical properties, and spectroscopic data, which collectively provide a comprehensive understanding of this compound.

Synthesis and Characterization

A common method for the synthesis of indole esters involves the esterification of the corresponding indole carboxylic acid. nih.gov For instance, indole-2-carboxylic acid can be converted to its ethyl ester by first reacting it with thionyl chloride to form the acyl chloride intermediate, which is then treated with ethanol (B145695). nih.gov Another approach is the palladium/phosphine-catalyzed N-heteroannulation of 2-nitrostyrenes, which offers a flexible route to functionalized indoles like methyl indole-4-carboxylate. orgsyn.org

Chemical Properties

The chemical properties of this compound are dictated by its molecular structure, which includes an aromatic indole ring system and an ethyl ester functional group.

| Property | Value |

| Molecular Formula | C11H11NO2 |

| Molar Mass | 189.21 g/mol ambeed.com |

| Appearance | Typically a white to off-white solid cymitquimica.com |

| Solubility | Soluble in organic solvents cymitquimica.com |

| Topological Polar Surface Area (TPSA) | 42.09 Ų ambeed.com |

These properties make it a versatile compound in various synthetic applications.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their chemical environments within the molecule. For a related compound, ethyl 5-tert-butyl-1H-indole-2-carboxylate, characteristic signals include those for the ethyl group (a quartet and a triplet), the aromatic protons on the indole ring, and the NH proton. ttuhsc.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H bond (around 3300 cm⁻¹) and the carbonyl group (C=O) of the ester (around 1670-1700 cm⁻¹). ttuhsc.edu

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the indole ring and the ethyl carboxylate group, making it a valuable precursor in the synthesis of more complex molecules.

Reactivity of the Indole Ring

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. ajol.info The most reactive position for this type of reaction is typically the C3 position. wikipedia.org However, the presence of substituents can influence the regioselectivity of these reactions. The N-H proton of the indole ring is slightly acidic and can be removed under basic conditions, allowing for N-alkylation or N-acylation. ajol.info

Reactivity of the Carboxylate Group

The ethyl carboxylate group at the 4-position is a key functional group that can undergo a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. mdpi.com The ester can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. Furthermore, it can undergo transesterification reactions in the presence of other alcohols and a suitable catalyst. mdpi.com This functional group can also participate in reactions with nucleophiles, such as amines, to form amides.

Use in the Synthesis of Other Compounds

This compound serves as a versatile building block for the synthesis of a wide range of more complex indole derivatives. The ability to modify both the indole ring and the carboxylate group allows for the creation of a diverse library of compounds with potential applications in various fields. For example, the carboxylate can be converted to an amide, and the indole nitrogen can be functionalized, leading to compounds with potential biological activity. impactfactor.org Its use as an intermediate is crucial in the development of new pharmaceuticals and materials. a2bchem.com

Applications in Scientific Research

This compound is a significant molecule in scientific research, primarily due to its utility as a building block in the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Building Block in Medicinal Chemistry

The indole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common feature in many biologically active compounds and approved drugs. researchgate.netijlpr.com this compound serves as a key starting material for the synthesis of various indole derivatives with potential therapeutic properties.

Derivatives of indole-2-carboxylic acid esters have been investigated for a range of biological activities, including:

Anticancer agents: Some indole derivatives have shown promise as antitumor compounds. nih.gov

Anti-inflammatory agents: The indole nucleus is present in well-known anti-inflammatory drugs like indomethacin. nih.gov

Antiviral agents: Certain indole-2-carboxamides have been reported as HIV reverse transcriptase inhibitors. impactfactor.org

Antimicrobial agents: Indole derivatives have demonstrated antibacterial and antifungal properties. nih.govnih.gov

The ability to functionalize this compound at multiple positions allows medicinal chemists to systematically modify its structure to optimize its interaction with biological targets.

Applications in Materials Science

The unique electronic and optical properties of the indole ring system make its derivatives, including this compound, attractive for applications in materials science. It can be used as a monomer or a precursor to monomers for the synthesis of novel polymers with specific properties. These polymers may have applications in areas such as organic electronics, where the electron-rich nature of the indole ring can be exploited. Additionally, the potential for fluorescence in some indole derivatives makes them interesting for the development of optical materials. cymitquimica.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUDZKABRXGZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345501 | |

| Record name | Ethyl indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50614-84-1 | |

| Record name | Ethyl indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1h Indole 4 Carboxylate and Its Analogues

Classical and Contemporary Synthetic Routes to Ethyl 1H-indole-4-carboxylate

The indole (B1671886) nucleus is a prominent scaffold in a vast array of natural products and pharmacologically active compounds. Consequently, the development of efficient synthetic methods for functionalized indoles, such as this compound, is a significant focus of organic chemistry. Both classical and modern synthetic strategies have been employed to construct this valuable molecule.

Fischer Indole Synthesis Applications

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a widely utilized method for preparing indoles. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or aldehyde. wikipedia.org For the synthesis of indole-2-carboxylates, the Japp-Klingemann reaction is often used to generate the necessary arylhydrazone intermediates from β-keto-esters and aryl diazonium salts. wikipedia.orgmdma.chslideshare.net This combined Japp-Klingemann/Fischer methodology provides a reliable route to various substituted indole-2-carboxylic acid esters. researchgate.net

While direct examples for this compound are not prevalent in the immediate search results, the synthesis of analogous structures like ethyl 5-benzyloxyindole-2-carboxylate and ethyl 5-methoxyindole-2-carboxylate has been achieved through the Fischer cyclization of the corresponding arylhydrazones. mdma.ch The general applicability of this method suggests its potential for the synthesis of the target molecule, likely starting from a suitably substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative. The reaction conditions for the Fischer synthesis can be varied, often employing protic or Lewis acids such as zinc chloride, polyphosphoric acid, or hydrochloric acid. bhu.ac.in

| Starting Material (Arylhydrazone) | Product | Key Reaction | Reference |

|---|---|---|---|

| p-Benzyloxy-phenylhydrazone of ethyl pyruvate | Ethyl 5-benzyloxyindole-2-carboxylate | Fischer Indole Synthesis | mdma.ch |

| p-Methoxy-phenylhydrazone of ethyl pyruvate | Ethyl 5-methoxyindole-2-carboxylate | Fischer Indole Synthesis | mdma.ch |

Reissert Indole Synthesis and Modifications

The Reissert indole synthesis provides another classical route to indole-2-carboxylates. wikipedia.orgwikidoc.orgderpharmachemica.com This method typically begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base to form an ethyl o-nitrophenylpyruvate. wikipedia.orgwikidoc.orgakjournals.com Subsequent reductive cyclization of this intermediate, often using zinc in acetic acid or catalytic hydrogenation, yields the desired indole-2-carboxylic acid or its ester. wikipedia.orgwikidoc.orgakjournals.com

This synthesis is particularly useful for producing indole-2-carboxylates with substituents on the benzene (B151609) ring. derpharmachemica.com For instance, the synthesis of various substituted indole-2-carboxylic acid ethyl esters has been achieved using this methodology, sometimes employing continuous-flow hydrogenation for the reduction step. akjournals.comakjournals.com Modifications of the Reissert reaction have also been developed. One such modification involves an intramolecular furan (B31954) ring-opening to provide the necessary carbonyl group for cyclization, expanding the scope of the reaction. wikipedia.orgresearchgate.net

| Starting o-Nitrotoluene Derivative | Product | Key Steps | Reference |

|---|---|---|---|

| o-Nitrotoluene | Indole-2-carboxylic acid | Condensation with diethyl oxalate, reductive cyclization | wikipedia.orgwikidoc.org |

| Substituted o-nitrotoluenes | Substituted indole-2-carboxylates | Condensation with diethyl oxalate, reductive cyclization | derpharmachemica.comresearchgate.net |

Palladium-Catalyzed Cyclization and Annulation Strategies

Modern synthetic methods heavily rely on transition metal catalysis, with palladium being a particularly versatile catalyst for indole synthesis. Palladium-catalyzed reactions offer mild conditions and high functional group tolerance. The Larock indole synthesis, a type of palladium-catalyzed heteroannulation, constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This method is highly adaptable for producing a variety of indole derivatives. wikipedia.org

Another significant palladium-catalyzed approach is the reductive N-heteroannulation of 2-nitrostyrenes, which uses carbon monoxide as the reducing agent. orgsyn.org This methodology has proven to be a powerful tool for synthesizing a wide range of functionalized indoles. orgsyn.org Palladium-catalyzed annulation of ortho-haloanilines with aldehydes or ketones also provides a direct route to indoles. organic-chemistry.org For instance, a one-pot synthesis of indoles has been developed through the palladium-catalyzed annulation of ortho-iodoanilines and aldehydes under mild, ligandless conditions. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular C-N bond formation in halo-aryl enamines is a scalable and effective strategy for constructing diverse indole scaffolds. bohrium.com

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Larock Indole Synthesis | o-Iodoaniline and a disubstituted alkyne | Versatile, good to excellent yields | wikipedia.org |

| Reductive N-Heteroannulation | 1-(2-Nitroaryl)-1-alkenes | Uses carbon monoxide as reductant, powerful methodology | orgsyn.org |

| Annulation of o-Haloanilines | o-Haloanilines and aldehydes/ketones | One-pot synthesis, mild conditions | organic-chemistry.org |

Condensation Reactions in Indole Carboxylate Synthesis

Condensation reactions are fundamental to many indole syntheses. The Nenitzescu indole synthesis, for example, provides a direct route to 5-hydroxyindoles through the condensation of benzoquinones with enamines. researchgate.netpcbiochemres.com While this method is primarily for 5-hydroxyindoles, its principle of condensation followed by cyclization is a common theme.

The Japp-Klingemann reaction, as mentioned earlier, is a crucial condensation reaction that leads to the formation of hydrazones, which are key intermediates for the Fischer indole synthesis. wikipedia.orgmdma.ch This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester, followed by the loss of a carboxyl or acyl group. wikipedia.org The synthesis of indole-thiazole hybrids has been achieved through condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives as precursors. This highlights the utility of condensation reactions in elaborating pre-formed indole structures.

Targeted Synthesis of Functionalized this compound Derivatives

Regioselective Functionalization Approaches

The functionalization of a pre-existing indole ring is a powerful strategy for accessing derivatives that may be difficult to prepare through de novo synthesis. The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. bhu.ac.in The most reactive position for electrophilic attack is typically the C3 position. bhu.ac.inwikipedia.org If the C3 position is blocked, electrophilic substitution can occur at other positions, including the C2, C5, or C6 positions, depending on the reaction conditions and the substituents already present on the indole ring. bhu.ac.in

For this compound, the presence of the ester group at the 4-position will influence the regioselectivity of further functionalization. Directed metalation is a powerful tool for achieving regioselective functionalization. By using a directing group, a metal, typically lithium, can be introduced at a specific position on the indole ring. Subsequent reaction with an electrophile then installs a functional group at that site. For N-substituted indoles, lithiation often occurs at the C2 position. bhu.ac.in The formyl group, a common functional group, can be introduced at the C3 position of indoles via the Vilsmeier-Haack reaction. bhu.ac.in This formyl group can then be further transformed, for example, through oxidation to a carboxylic acid or reduction to a hydroxymethyl group.

| Reaction Type | Reagents | Position of Functionalization | Reference |

|---|---|---|---|

| Electrophilic Substitution (general) | Electrophile (e.g., nitrating agent, halogen) | Primarily C3 | bhu.ac.inwikipedia.org |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | C3 | bhu.ac.in |

| Directed Metalation (on N-substituted indoles) | Organolithium reagent, then electrophile | C2 | bhu.ac.in |

Multi-component Reactions in Indole Carboxylate Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each reactant. frontiersin.org This approach offers significant advantages, including reduced reaction times, minimal waste generation, and the rapid creation of molecular diversity, making it a powerful tool in drug discovery and organic synthesis. frontiersin.orgarkat-usa.org

While direct MCR synthesis of this compound is not prominently documented, the strategy is widely applied to produce a variety of functionalized indole derivatives. These reactions often use an indole, an aldehyde, and a third component, such as an active methylene (B1212753) compound or an amine, to construct complex heterocyclic systems. researchgate.netrsc.org For instance, a three-component reaction involving indole, dimedone, and 3-phenacylideneoxindoles can be used to synthesize complex indolyl-substituted indolin-2-ones. rsc.org Similarly, indolylnicotinonitriles can be formed through a multi-component approach involving 3-cyanoacetylindole, various aldehydes, and malononitrile (B47326) or ethyl cyanoacetate. researchgate.net

The versatility of MCRs allows for the synthesis of diverse indole-containing scaffolds by varying the starting components. These methods are often catalyzed by acids, bases, or metal catalysts to facilitate the formation of the target heterocycles. rsc.orgresearchgate.net

Table 1: Examples of Multi-component Reactions for Indole Derivative Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Indole, Aldehydes, Malononitrile/Ethyl Cyanoacetate | 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) [BMIM][HSO4], ethanol (B145695), reflux | 3-Substituted Indoles | rsc.org |

| Indole, Dimedone, 3-Phenacylideneoxindoles | p-Toluenesulfonic acid, acetonitrile (B52724), reflux | Functionalized Indolin-2-ones | rsc.org |

| Indole, Meldrum's acid, Aryl Glyoxal | Triethylamine, acetonitrile, reflux | Functionalized Butenolides | researchgate.net |

| Indole-3-carbaldehyde, Ammonium acetate, Benzil, Amines | Amberlyst A-15, microwave irradiation | Substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indoles | tandfonline.com |

Green Chemistry Approaches in Indole Carboxylate Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of indole derivatives to reduce the environmental impact of chemical processes. researchgate.netscispace.com These approaches focus on using less hazardous reagents, employing environmentally benign solvents like water and ethanol, and utilizing energy-efficient methods such as microwave and ultrasound irradiation. tandfonline.comresearchgate.netscirp.org

Several green methods have been developed for indole synthesis that offer advantages over traditional techniques, including shorter reaction times, higher yields, and simpler work-up procedures. researchgate.netscirp.org For example, the condensation of indoles with aldehydes can be catalyzed by lemon juice under ultrasound irradiation in an aqueous ethanol medium, providing an environmentally friendly route to bis(indolyl)methanes. scirp.org The use of water as a solvent is particularly attractive as it is non-toxic, inexpensive, and safe. rsc.orgscirp.org Catalysts compatible with aqueous media, such as sodium lauryl sulfate (SDS), have been used to promote the synthesis of 3-substituted indoles in water at room temperature with excellent yields. rsc.org

Microwave-assisted synthesis has also emerged as a significant green chemistry tool, often leading to dramatically reduced reaction times and improved yields for the preparation of various indole-containing heterocycles. tandfonline.comscispace.com

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Indole Derivatives

| Reaction Type | Conventional Method | Green Alternative | Advantages of Green Method | Reference |

|---|---|---|---|---|

| Condensation of Indole and Aldehydes | Hazardous protic acids (HCl, H2SO4) or Lewis acids (BF3) | Lemon juice catalyst in aqueous ethanol with ultrasound | Environmentally benign, shorter reaction time, simple work-up | scirp.org |

| Synthesis of 3-Substituted Indoles | Use of volatile organic solvents and harsh catalysts | Sodium lauryl sulfate (SDS) catalyst in water at room temperature | Mild conditions, excellent yields, use of a green solvent | rsc.org |

| Fischer-Indole Synthesis | Strong acids (e.g., PPA) and high temperatures with conventional heating | Microwave irradiation, sometimes with solid acid catalysts like Amberlyst A-15 | Rapid heating, shorter reaction times, higher yields, fewer by-products | tandfonline.comresearchgate.net |

| Synthesis of Indole-2-carboxylates | Use of DMSO as solvent | Use of renewable solvents like 2-Methyltetrahydrofuran (2-MeTHF) | Avoids toxic DMSO, simplifies workup, uses sustainable solvent | acs.org |

Precursor-Based Synthetic Strategies

Utilizing Mthis compound as a Precursor

Mthis compound is a valuable precursor for the synthesis of this compound and other derivatives. The most direct conversion is transesterification, where the methyl ester is transformed into the ethyl ester. While direct transesterification protocols are common in organic chemistry, a frequently employed and reliable method involves a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by esterification with ethanol.

The hydrolysis of methyl 1-methyl-1H-indole-4-carboxylate to 1-methyl-1H-indole-4-carboxylic acid has been demonstrated using lithium hydroxide (B78521) in a mixture of tetrahydrofuran, methanol (B129727), and water. chemicalbook.com A similar hydrolysis of the unmethylated mthis compound would yield 1H-indole-4-carboxylic acid. This intermediate acid can then be esterified using ethanol under acidic conditions (e.g., Fischer esterification) to produce the target compound, this compound. This two-step approach is often high-yielding and allows for purification of the intermediate carboxylic acid if necessary. chemicalbook.com

Transformations from Other Indole Carboxylates

This compound can be synthesized or modified from other readily available indole carboxylate isomers or derivatives. These transformations leverage the reactivity of the indole ring and its substituents to achieve the desired structure.

One notable strategy involves the transformation of a sulfomethyl group, acting as a masked formyl group. For example, 2-ethoxycarbonyl-1H-indole-4-methanesulfonic acid has been converted into ethyl 4-formyl-1H-indole-2-carboxylate. researchgate.net This multi-step process involves the elimination of sulfur dioxide, hydrolysis, and subsequent oxidation. researchgate.net While this specific sequence yields a different target, it demonstrates the principle of using functional group interconversion on an indole carboxylate scaffold.

The ester group itself can be manipulated. For instance, the reactivity of ethyl 5-fluoroindole-2-carboxylate has been shown to form carboxamide derivatives, and it is expected that the carboxylate at the 4-position would exhibit similar reactivity, although potentially influenced by steric factors. Furthermore, ethyl 1H-indole-2-carboxylates can be readily N-alkylated, and the resulting esters can be hydrolyzed to their corresponding carboxylic acids, showcasing the synthetic flexibility of the indole carboxylate system. mdpi.comresearchgate.net Palladium-catalyzed reactions have also been employed to construct the indole ring system, providing a flexible route to various functionalized indoles, including methyl indole-4-carboxylate from 2-nitrostyrene precursors. orgsyn.org This highlights that different positional isomers can be accessed through tailored cyclization strategies.

Chemical Transformations and Reactivity of Ethyl 1h Indole 4 Carboxylate

Ester Hydrolysis and Carboxylic Acid Derivatization

The ester group of ethyl 1H-indole-4-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, 1H-indole-4-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by heating with an excess of potassium carbonate in a methanol (B129727)/water mixture. metu.edu.tr The resulting carboxylic acid is a key intermediate for further derivatization.

For example, 1H-indole-4-carboxylic acid can be converted to its methyl ester by reaction with methanol in the presence of an acid catalyst like sulfuric acid. metu.edu.tr This highlights the reversible nature of esterification and the ability to modify the ester group as needed for a particular synthetic strategy.

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The preferred site for electrophilic attack on the indole nucleus is the C3 position, which is significantly more reactive than other positions. wikipedia.org

Formylation Reactions (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including indoles. wikipedia.org When this compound is subjected to Vilsmeier-Haack conditions, typically using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), formylation occurs at the C3 position. nih.gov This reaction provides a direct route to ethyl 3-formyl-1H-indole-4-carboxylate. The formyl group can then serve as a handle for further synthetic manipulations. For instance, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.

Halogenation Studies

Halogenation of the indole core can be achieved using various reagents. For instance, bromination of ethyl indole-2-carboxylate (B1230498) derivatives can be performed using N-bromosuccinimide (NBS) or bromine in a suitable solvent like dichloromethane. While specific studies on the halogenation of this compound are not extensively detailed in the provided results, the general principles of electrophilic halogenation of indoles would apply. The position of halogenation would be influenced by the directing effects of the existing substituents and the reaction conditions. For example, regioselective bromination of methoxy (B1213986) derivatives of ethyl indole-2-carboxylate has been reported. semanticscholar.org

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring can be functionalized through alkylation and acylation reactions. These reactions typically require a base to deprotonate the N-H group, making the nitrogen more nucleophilic.

N-Alkylation: N-alkylation of this compound can be achieved by treating it with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF. nih.gov For example, reaction with allyl bromide in the presence of aqueous potassium hydroxide (B78521) in acetone (B3395972) can yield the N-allylated product. mdpi.com The choice of base and solvent system can be crucial for the efficiency of the reaction.

N-Acylation: N-acylation introduces an acyl group onto the indole nitrogen. This can be accomplished using acylating agents like acid chlorides or by direct coupling with carboxylic acids. A direct N-acylation of indole with a carboxylic acid can be achieved using boric acid as a catalyst in a solvent like mesitylene. clockss.org The acetylation of ethyl 1H-indole-3-carboxylate has been reported to yield the N-acetyl derivative. nih.gov

Reactions Involving the Ester Moiety (e.g., Transesterification, Amidation)

The ethyl ester group of this compound can undergo various nucleophilic acyl substitution reactions.

Transesterification: This reaction involves the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of a catalyst. For instance, treatment of ethyl indole-2-carboxylate with sodium methoxide (B1231860) in methanol leads to transesterification, yielding the methyl ester. mdpi.com A similar reactivity would be expected for the 4-carboxylate isomer.

Amidation: The ester can be converted to an amide by reaction with an amine. This is often a key step in the synthesis of biologically active molecules. For example, ethyl carboxylates in indoles can react with aminobenzophenones to form carboxamide derivatives. The reaction of ethyl piperazine-1-carboxylate with an indole-containing acyl chloride is a known method for forming an amide linkage.

Cyclization and Annulation Reactions to Form Fused Heterocycles

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve multiple steps, including functionalization of the indole core and/or the ester group, followed by a cyclization event.

Interactive Data Tables

Table 1: N-Alkylation of Ethyl Indole Carboxylates

| Alkylating Agent | Base/Solvent | Product | Reference |

| Allyl Bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |

| Amyl Bromide | aq. KOH / Acetone | 1-Amyl-1H-indole-2-carboxylic acid | mdpi.com |

| Alkyl Halide | K₂CO₃ / DMF | Ethyl N-substituted-indole-carboxylate | nih.gov |

Table 2: Reactions of the Ester Group

| Reagent | Conditions | Product | Reaction Type | Reference |

| aq. KOH | Acetone/Reflux | 1-Alkyl-1H-indole-2-carboxylic acid | Hydrolysis | mdpi.com |

| NaOMe | Methanol | Methyl 1H-indole-2-carboxylate | Transesterification | mdpi.com |

| Hydrazine (B178648) Hydrate (B1144303) | - | Indol-2-carbohydrazide | Hydrazinolysis | mdpi.com |

Metal-Catalyzed Coupling Reactions (e.g., Heck Reactions)

The functionalization of the indole core through metal-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex molecular architectures. This compound, with its reactive C-H bonds, is a valuable substrate for such transformations. These reactions, often catalyzed by transition metals like palladium and ruthenium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One of the prominent examples of metal-catalyzed reactions involving an indole-4-carboxylate scaffold is the direct C-H alkenylation, a reaction analogous to the Heck reaction. Research has demonstrated the successful C-3 site-selective alkenylation of indole derivatives using a ruthenium(II) catalyst, where the ester group at the C-4 position acts as a directing group. nih.govrsc.org This directing role is crucial for achieving high regioselectivity, favoring functionalization at the C-3 position over the typically more reactive C-5 position. nih.gov

The proposed mechanism for this transformation involves the formation of a six-membered ruthenium complex. nih.govrsc.org The reaction is initiated by the coordination of the indole-4-carboxylate to the active ruthenium catalyst. This is followed by C-H metalation, leading to the formation of the key six-membered metallacycle intermediate. Subsequent coordination and insertion of an alkene, such as an acrylate, into the ruthenium-carbon bond, followed by reductive elimination, affords the C-3 alkenylated indole product and regenerates the active catalyst. nih.gov Deuterium (B1214612) incorporation studies have supported this regioselectivity, showing deuterium incorporation at the C-3 position. nih.govrsc.org

In a specific investigation into the influence of the ester group at the C-4 position, this compound was used as a starting material for the alkenylation reaction. This transformation yielded the desired C-3 alkenylated product in a high yield of 82%. nih.gov The reaction exclusively produced the trans-alkenylated product, as confirmed by NMR analysis. nih.gov

While direct examples of Heck reactions on this compound are not extensively detailed in the provided context, the principles of palladium-catalyzed cross-coupling reactions are well-established for various indole derivatives. researchgate.netmdpi.comnih.gov These reactions typically involve the coupling of an organohalide or triflate with an alkene in the presence of a palladium catalyst and a base. The versatility of these methods allows for the introduction of a wide array of functional groups onto the indole nucleus. For instance, palladium-catalyzed regioselective alkylation at the C-2 position of N-H indoles has been achieved using a palladium/norbornene co-catalyzed system with primary alkyl bromides. organic-chemistry.org

The following table summarizes the research findings for the ruthenium-catalyzed alkenylation of this compound.

Table 1: Ruthenium-Catalyzed C-3 Alkenylation of this compound

| Substrate | Catalyst System | Reactant | Product | Yield (%) | Reference |

| This compound | [RuCl₂(p-cymene)]₂, AgSbF₆, Cu(OAc)₂·H₂O in THF | Acrylate | C-3 Alkenylated this compound | 82 | nih.gov |

Biological Activities and Medicinal Chemistry Research of Ethyl 1h Indole 4 Carboxylate Derivatives

Evaluation of Pharmacological Potentials

The structural versatility of the ethyl 1H-indole-4-carboxylate core allows for modifications that modulate its interaction with various biological targets, leading to a broad spectrum of activities. rjptonline.org

Derivatives of indole (B1671886) have been investigated for their ability to modulate inflammatory pathways. rjptonline.org A key mechanism of action for some indole derivatives is the antagonism of cysteinyl leukotriene (CysLT) receptors, which are implicated in asthma and other inflammatory conditions. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that activate CysLT₁ and CysLT₂ receptors. nih.gov The development of antagonists for these receptors is a significant area of interest. nih.gov

One study identified an indole derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k), as a highly potent and selective CysLT₁ antagonist with an IC₅₀ value of 0.0059 µM. nih.govnih.gov This highlights the potential of the indole scaffold in designing powerful anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Indole Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indole Derivative 17k | CysLT₁ Receptor | 0.0059 µM | nih.govnih.gov |

The rise of antimicrobial resistance has spurred the search for new therapeutic agents, and indole derivatives have emerged as promising candidates. iosrphr.org Various substituted indole-carboxylate derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. iosrphr.orgfabad.org.tr

Studies have shown that certain indole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. jetir.org For instance, substituted azetidonyl-1,3,4-thiadiazino[6,5-b] indoles have shown inhibitory effects against E. coli and S. aureus. rjptonline.org Similarly, a series of 2-alkyl 1-alkyl 5-chloro-3-subs-1H-indole-carboxylates were synthesized and tested against human pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. iosrphr.org

In the realm of antifungal research, indole derivatives have also shown considerable promise. rjptonline.org 1H-indole-4,7-dione derivatives displayed potent activity against Candida krusei, Candida neoformans, and Aspergillus niger. fabad.org.tr Furthermore, novel hybrids of indole and 1,2,4-triazole (B32235) have been synthesized and shown to possess excellent antifungal activity, sometimes superior to clinically used agents like fluconazole. nih.govnih.gov For example, 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole exhibited an MIC value of 2 µg/mL against Candida albicans. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Indole Derivatives

| Compound Class/Derivative | Target Organism(s) | Activity/Finding | Reference(s) |

|---|---|---|---|

| Substituted azetidonyl-1,3,4-thiadiazino[6,5-b] indoles | E. coli, S. aureus | Inhibitory effect | rjptonline.org |

| 2-alkyl 1-alkyl 5-chloro-3-subs-1H-indole-carboxylates | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Antibacterial activity | iosrphr.org |

| 1H-indole-4,7-dione derivatives | C. krusei, C. neoformans, A. niger | Potent antifungal activity | fabad.org.tr |

| 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | Candida albicans | MIC = 2 µg/mL | nih.gov |

| Indole-thiourea hybrids | Gram-positive and Gram-negative bacteria | Significant potency compared to ciprofloxacin | jetir.org |

| 5H-pyridazino[4,5-b]indole derivatives | Bacillus subtilis | Moderate sensitivity | tubitak.gov.tr |

The indole scaffold is a key component of many compounds with significant anticancer activity. nih.govresearchgate.net These derivatives can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, DNA topoisomerases, and vascular endothelial growth factor receptor (VEGFR). nih.govrsc.org

For example, a series of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acid derivatives were synthesized and screened for their in vitro anticancer activity against a panel of human cancer cell lines. researchgate.net One compound, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, was identified as having significant cytotoxic action. researchgate.net Another study highlighted that (1-ethyl-5-(methyl(2-methylquinazolin-4-yl)amino)-1H-indol-2-yl)methanol displayed remarkably high cytotoxicity against nine human cancer cell lines with an IC₅₀ of 1 nM. researchgate.net Additionally, indole hydrazones have shown growth inhibition at sub-micromolar concentrations on human erythroleukemia K562 and melanoma Colo-38 cells. unife.it

Table 3: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| (1-ethyl-5-(methyl(2-methylquinazolin-4-yl)amino)-1H-indol-2-yl)methanol (44) | 9 human cancer cell lines | 1 nM | Not specified | researchgate.net |

| 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (3a) | MCF-7, HCT116, HepG2, HeLa, A549, WM793, THP-1 | Significant cytotoxicity | Antimitotic activity | researchgate.net |

| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles (4e, 4h) | MCF-7 (breast carcinoma) | 0.5 µM | EGFR tyrosine kinase inhibition (proposed) | researchgate.net |

| Indole hydrazones (11, 16, 17) | K562 (erythroleukemia), Colo-38 (melanoma) | Sub-micromolar concentrations | Not specified | unife.it |

Indole derivatives have demonstrated a broad spectrum of antiviral activities, inhibiting various RNA and DNA viruses. nih.govmdpi.com The well-known drug Arbidol (ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate) is a prime example, acting as a broad-spectrum antiviral by inhibiting virus entry and membrane fusion. rjptonline.orgnih.gov

Research into derivatives of ethyl 1H-indole-3-carboxylate, inspired by Arbidol, has yielded compounds with potent anti-HCV effects. nih.gov In the context of HIV-1, indolylarylsulfone derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing high potency against both wild-type and resistant strains. nih.gov More recently, with the advent of the COVID-19 pandemic, research has focused on the potential of indole derivatives against SARS-CoV-2. mdpi.com One study on an indol-3-carboxylic acid derivative showed it could completely inhibit SARS-CoV-2 replication at a concentration of 52.0 μM and had a calculated IC₅₀ of 1.84 μM. actanaturae.ru Another investigation identified a 4-chloropyridinyl indole-4-carboxylate derivative as a potent inhibitor of the SARS-CoV-2 3CLpro enzyme with an IC₅₀ of 250 nM and an antiviral EC₅₀ of 8 µM in cell-based assays. nih.gov

Table 4: Antiviral Activity of Indole Derivatives

| Compound/Derivative | Virus | Target/Mechanism | Activity (IC₅₀/EC₅₀) | Reference(s) |

|---|---|---|---|---|

| Arbidol | Influenza, Hepatitis, Ebola, SARS-CoV-2 | Membrane fusion inhibitor | IC₅₀ = 4.11 μM (SARS-CoV-2) | rjptonline.orgmdpi.com |

| Indol-3-carboxylic acid derivative | SARS-CoV-2 | Replication inhibition | IC₅₀ = 1.84 μM | actanaturae.ru |

| 4-chloropyridinyl indole-4-carboxylate (1) | SARS-CoV-2 | 3CLpro enzyme inhibition | IC₅₀ = 250 nM, EC₅₀ = 8 µM | nih.gov |

| N-allyl substituted indole-4-carboxylate (7d) | SARS-CoV-2 | 3CLpro enzyme inhibition | >5-fold improvement over compound 1 | nih.gov |

| Indolylarylsulfones (40-44) | HIV-1 (wild type and resistant mutants) | Non-nucleoside reverse transcriptase inhibition | High potency | nih.gov |

Thrombotic disorders are a major health concern, and antiplatelet drugs are crucial for their prevention and treatment. nih.gov Indole derivatives have been investigated for their ability to inhibit platelet aggregation induced by various agents like adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen. nih.govnih.gov

A study on N-substituted indole carbohydrazide (B1668358) derivatives, synthesized from ethyl 1H-indole-2-carboxylate, identified several potent inhibitors. nih.govresearchgate.net Specifically, compounds 6g and 6h, which are 2-substituted indole derivatives, showed 100% inhibition of platelet aggregation induced by AA and collagen, respectively. nih.gov Similarly, a 3-substituted indole derivative (3m) also achieved 100% inhibition against collagen-induced aggregation. nih.gov These findings suggest that the indole scaffold is a valuable starting point for developing new antithrombotic agents. nih.gov

Table 5: Antiplatelet Aggregation Activity of Indole Carbohydrazide Derivatives

| Compound | Inducer | Inhibition (%) | Reference |

|---|---|---|---|

| Compound 6g (2-substituted indole) | Arachidonic Acid (AA) | 100% | nih.gov |

| Compound 6h (2-substituted indole) | Collagen | 100% | nih.gov |

| Compound 3m (3-substituted indole) | Collagen | 100% | nih.gov |

| Compound 3i (3-substituted indole) | Arachidonic Acid (AA) | 97% | nih.gov |

The ability of indole derivatives to modulate key physiological receptors is a significant aspect of their pharmacological profile.

Cannabinoid Receptors: The cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor (GPCR) abundant in the central nervous system, is a key therapeutic target. nih.gov Indole-2-carboxamide derivatives have been identified as allosteric modulators of the CB1 receptor. nih.govacs.org The compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a well-studied example that can augment the binding of agonists while antagonizing G-protein coupling. nih.govnih.gov Structure-activity relationship studies have revealed that modifications at the C3 and C5 positions of the indole ring, as well as the linker and substituents on the phenyl ring, significantly impact binding affinity and cooperativity at the CB1 receptor. nih.gov For instance, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) was identified with a very low K₈ value of 89.1 nM, indicating high binding affinity. nih.gov

CysLT1 Antagonists: As mentioned in the anti-inflammatory section, indole derivatives are effective antagonists of the cysteinyl leukotriene type 1 (CysLT1) receptor. nih.govnih.gov CysLT1 antagonists like montelukast (B128269) and zafirlukast (B1683622) are used clinically to treat asthma and allergic rhinitis. wikipedia.org The discovery of novel indole-based CysLT1 antagonists with high potency, such as compound 17k with an IC₅₀ of 0.0059 µM, demonstrates the ongoing potential of this chemical class to yield new treatments for inflammatory respiratory diseases. nih.govnih.gov

Table 6: Receptor Modulation by Indole Derivatives

| Compound/Derivative | Receptor | Modulatory Effect | Activity (K₈/IC₅₀) | Reference(s) |

|---|---|---|---|---|

| ORG27569 | CB1 | Allosteric Modulator | Not specified | nih.govnih.gov |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | CB1 | Allosteric Modulator | K₈ = 89.1 nM | nih.gov |

| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | CysLT₁ | Antagonist | IC₅₀ = 0.0059 µM | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies on Indole Carboxylate Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological efficacy and drug-like properties. For indole carboxylate scaffolds, SAR investigations have revealed critical insights into how chemical modifications influence their therapeutic potential. nih.govnih.gov

The biological activity of indole carboxylate derivatives can be significantly altered by the introduction of various substituents on the indole ring. nih.gov

Substituents on the Indole Ring: Modifications at different positions of the indole nucleus have been shown to have a profound impact on biological activity. For instance, in a series of indole-2-carboxamides designed as allosteric modulators of the cannabinoid receptor 1 (CB1), the presence of an electron-withdrawing group at the C5-position was found to be crucial for activity. acs.org Specifically, substituting the C5 position with a chloro or fluoro group enhanced the modulatory potency. nih.gov In another study on antiproliferative agents, moving a methoxy (B1213986) group from the 8-position to the 7- or 6-position of a pyrazino[1,2-a]indole (B3349936) system resulted in inactive compounds, highlighting the critical role of substituent placement. nih.gov

Modifications of the Carboxylate Group: The ester group at the 4-position is also a key site for modification. Hydrolysis of the ethyl carboxylate to the corresponding carboxylic acid can lead to a significant enhancement in activity, as seen in a series of HIV-1 integrase inhibitors where the carboxylic acid derivatives showed a marked increase in potency compared to their ester precursors. rsc.org Conversely, in other contexts, the ester form may be more active. For example, in a study of HIV-1 fusion inhibitors, compounds with a carbomethoxy substituent were found to be more than 10 times more active than the corresponding free carboxylic acids. acs.orgnih.gov

Linker and Side Chain Modifications: For derivatives where the indole carboxylate is part of a larger molecule, the nature and length of linkers and side chains are critical. In the development of CB1 receptor allosteric modulators, the length of an alkyl group at the C3-position and the ethylene (B1197577) linker between the amide bond and a phenyl ring were identified as key structural factors influencing both binding affinity and cooperativity. acs.org Shortening or elongating this linker was found to abolish the allosteric effects. acs.org

Table 1: Impact of Substituent Modifications on Biological Activity

| Scaffold/Series | Position of Modification | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides (CB1 modulators) | C5 of indole | Introduction of electron-withdrawing group (e.g., Cl, F) | Enhanced modulatory potency | acs.orgnih.gov |

| Pyrazino[1,2-a]indoles (Antiproliferative) | C6, C7, C8 of pyrazino[1,2-a]indole | Moving methoxy group from C8 to C6 or C7 | Loss of activity | nih.gov |

| Indole-2-carboxylic acids (HIV-1 integrase inhibitors) | C2 of indole | Hydrolysis of ester to carboxylic acid | Significant increase in inhibitory activity | rsc.org |

| Bisindole derivatives (HIV-1 fusion inhibitors) | Terminal benzyl (B1604629) ring | Carbomethoxy substituent vs. free carboxylic acid | Carbomethoxy derivatives >10x more active | acs.orgnih.gov |

| Indole-2-carboxamides (CB1 modulators) | Linker | Shortening or elongating ethylene linker | Abolished allosteric effects | acs.org |

Positional isomerism plays a crucial role in determining the biological activity of indole carboxylate derivatives. The specific position of the carboxylate group and other substituents on the indole ring can lead to vastly different pharmacological profiles.

Systematic investigations have demonstrated that even minor changes in substituent positioning can result in significant variations in physical properties and biological efficacy. For example, a study on indole chloropyridinyl ester derivatives as SARS-CoV-2 3CLpro inhibitors revealed that the position of the chloropyridinyl ester on the indole ring was important for inhibitory potency. nih.gov Substitution at the 5-position provided a derivative with comparable enzyme inhibitory activity to the 6-substituted analog but with significantly reduced antiviral activity. nih.gov Interestingly, moving the ester to the 4-position led to a reduction in enzyme inhibition but improved antiviral efficacy. nih.gov

Table 2: Correlation of Positional Isomerism with Biological Activity

| Compound Series | Isomeric Variation | Observed Effect on Activity | Reference |

|---|---|---|---|

| Indole chloropyridinyl esters (SARS-CoV-2 3CLpro inhibitors) | Position of chloropyridinyl ester (4-, 5-, or 6-position) | 5-position: comparable enzyme IC50, reduced antiviral EC50. 4-position: reduced enzyme IC50, improved antiviral EC50. | nih.gov |

| Bisindole derivatives (HIV-1 fusion inhibitors) | Linkage between indole rings (6-6', 5-6', 6-5', 5-5') | 6-6' linkage showed higher activity compared to other linkages. | nih.gov |

| Pyrazino[1,2-a]indoles (Antiproliferative) | Position of methoxy group (6-, 7-, or 8-position) | 8-methoxy derivative was potent; 6- and 7-methoxy derivatives were inactive. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. sysrevpharm.org While specific QSAR studies focusing solely on this compound derivatives are not extensively detailed in the provided results, the principles of QSAR have been applied to broader classes of indole derivatives to guide the design of more potent compounds. nih.gov

For instance, a 3D-QSAR model was constructed for a series of betulinic acid derivatives, which included indole-containing compounds, to facilitate the rational design of new potent HIV inhibitors. nih.gov In another study on N-substituted indole carbohydrazide derivatives with antiplatelet aggregation activity, QSAR analysis was performed using various molecular descriptors. nih.gov However, in that particular case, the analysis did not show a significant correlation between the observed activities and the general molecular parameters of the synthesized derivatives. nih.gov

The application of QSAR modeling to nitrogenous organic compounds in supercritical water oxidation has demonstrated the potential to predict reaction rates and understand degradation mechanisms based on quantum chemical parameters. researchgate.net This approach could theoretically be applied to predict the biological activity of this compound derivatives by correlating their structural and electronic properties with their observed efficacy.

Mechanisms of Action and Target Identification Research

Understanding the mechanism of action and identifying the specific molecular targets of this compound derivatives are crucial for their development as therapeutic agents. Research in this area has focused on enzyme inhibition and receptor binding studies.

Derivatives of indole carboxylates have been investigated as inhibitors of various enzymes, including kinases and viral proteases.

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. Research on indole-2-carboxamide derivatives has identified potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Some of these derivatives exhibited significant inhibitory activity against EGFR with IC50 values in the nanomolar range, comparable to the positive control erlotinib. nih.gov

3CLpro Inhibition: In the context of antiviral research, indole-based compounds have been explored as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral replication cycle. nih.gov Indole chloropyridinyl ester derivatives have shown potent inhibition of SARS-CoV-2 3CLpro. nih.gov Structure-activity relationship studies revealed that the position of the ester on the indole ring and substituents on the indole nitrogen are important for inhibitory potency. nih.gov

The indole nucleus is a privileged structure that can bind to various receptors, thereby modulating their signaling pathways. smolecule.com

Cannabinoid Receptor Modulation: Indole-2-carboxamides have been extensively studied as allosteric modulators of the cannabinoid receptor 1 (CB1). acs.org These compounds bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the binding and/or signaling of the endogenous ligands. acs.org SAR studies have identified key structural features necessary for potent allosteric modulation, including the nature and position of substituents on the indole ring and the length of the linker connecting the indole core to another aromatic ring. acs.org

Other Receptor Interactions: The versatility of the indole scaffold allows its derivatives to interact with a wide array of other receptors. rjpn.org For example, certain tetrahydroazepino[4,3-b]indole derivatives, which can be synthesized from indole carboxylates, have shown antagonistic activity at the GPR55 receptor, another cannabinoid-related G protein-coupled receptor. uniba.it

Molecular Docking and Dynamics Simulations in Biological Systems

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide profound insights into the interactions between small molecules, such as this compound derivatives, and their biological targets at an atomic level. These in silico methods are instrumental in modern drug discovery and development, offering a rational basis for the design of more potent and selective therapeutic agents.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for understanding the binding mode and affinity of a compound. Following docking, molecular dynamics simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the biological environment and assessing the stability of the predicted interactions.

Molecular Docking Studies

A number of research endeavors have utilized molecular docking to elucidate the binding mechanisms of various derivatives of the indole carboxylate scaffold with a range of biological targets. These studies have been pivotal in identifying key interactions that govern the inhibitory activity of these compounds.

For instance, in the pursuit of novel therapeutics for diabetes, derivatives of ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole were designed and subjected to molecular docking studies against Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in glucose metabolism. The simulations, performed using Schrödinger and AutoDock software, revealed that several derivatives exhibited strong binding affinities within the ligand-binding domain of the 6V6L protein. nih.gov

In another study focused on developing anti-inflammatory agents, new 3-ethyl-1H-indole derivatives incorporating an imidazolidinone pharmacophore were investigated as selective Cyclooxygenase-2 (COX-2) inhibitors. sci-hub.senih.govmalariaworld.org Molecular docking, carried out with Schrödinger Glide software, predicted robust binding affinities for the synthesized compounds, with docking scores ranging from -10.40 to -11.35 kcal/mol. sci-hub.senih.govmalariaworld.org These values were significantly higher than that of the reference drug, meloxicam (B1676189) (-6.89 kcal/mol), suggesting a greater potential for COX-2 inhibition. sci-hub.senih.gov The docking poses revealed that these derivatives form crucial hydrogen bonds with key amino acid residues in the COX-2 active site, such as ALA527, ARG120, TYR355, and LYS360. sci-hub.se

Furthermore, the versatility of the indole carboxylate core is highlighted by its exploration in other therapeutic areas. Derivatives have been docked against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, to assess their potential as antidiabetic agents. mdpi.com In the context of cancer therapy, derivatives of indole-6-carboxylate ester have been designed to target receptor tyrosine kinases like EGFR and VEGFR-2. mdpi.com Molecular docking studies were instrumental in predicting the binding patterns of these compounds within the active sites of these kinases. mdpi.com Similarly, indole–thiourea derivatives have been evaluated as tyrosinase inhibitors for the treatment of hyperpigmentation, with molecular docking used to understand the interactions with the enzyme's active site. researchgate.net

The following table summarizes the findings from various molecular docking studies on indole carboxylate derivatives.

| Compound Class | Target Protein | Docking Software | Key Findings |

| Ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives | Glycogen Synthase Kinase 3β (GSK-3β) | Schrödinger, AutoDock | High binding affinities in the ligand-binding domain of the 6V6L protein. nih.gov |

| 3-Ethyl-1H-indole derivatives with imidazolidinone | Cyclooxygenase-2 (COX-2) | Schrödinger Glide | Docking scores from -10.40 to -11.35 kcal/mol; H-bonds with ALA527, ARG120, TYR355, LYS360. sci-hub.senih.govmalariaworld.org |

| Indole derivatives | α-Amylase, α-Glucosidase | Not Specified | Investigated as potential inhibitors. mdpi.com |

| Indole-6-carboxylate ester derivatives | EGFR, VEGFR-2 | Not Specified | Predicted binding patterns within the kinase active sites. mdpi.com |

| Indole–thiourea derivatives | Tyrosinase | Not Specified | Elucidated interactions with the enzyme's active site. researchgate.net |

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed to assess the stability and dynamic behavior of the ligand-protein complexes. These simulations track the movements of atoms over time, offering insights into the conformational changes and the persistence of key interactions.

For example, MD simulations were conducted on indole-6-carboxylate derivatives complexed with EGFR and VEGFR-2 tyrosine kinases using GROMACS. nih.gov The simulations, which ran for a specified duration, helped to confirm the stability of the protein-ligand complexes. The root-mean-square deviation (RMSD) of the protein's Cα atoms was monitored to assess conformational stability. It was observed that the EGFR TK complexed with a potent derivative showed some initial fluctuation but stabilized after 20 ns, while the VEGFR-2 TK complex demonstrated remarkable stability throughout the simulation. nih.gov

In a separate investigation, MD simulations were performed on indole-2-carboxylic acid derivatives targeting indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immunotherapy. sci-hub.se The simulations, carried out with the Amber16 package, were used to refine the binding poses obtained from docking and to evaluate the stability of the interactions within the enzyme's active site. sci-hub.se

Similarly, the dynamic behavior of ethyl 3-formyl-1H-indol-2-carboxylate as a corrosion inhibitor on a mild steel surface was studied using MD simulations with the COMPASS II force field. These simulations provided a molecular-level understanding of the adsorption mechanism and the interaction between the inhibitor and the metal surface.

These examples underscore the importance of MD simulations in validating docking results and providing a more comprehensive understanding of the molecular interactions that underpin the biological activity of this compound derivatives.

The table below provides an overview of molecular dynamics simulations performed on related indole carboxylate derivatives.

| Compound Class | Target/System | Simulation Software | Key Findings |

| Indole-6-carboxylate derivatives | EGFR, VEGFR-2 Tyrosine Kinases | GROMACS | Confirmed the stability of the ligand-protein complexes; RMSD analysis showed stabilization over time. nih.gov |

| Indole-2-carboxylic acid derivatives | IDO1, TDO | Amber16 | Refined binding poses and assessed the stability of interactions in the active site. sci-hub.se |

| Ethyl 3-formyl-1H-indol-2-carboxylate | Mild Steel Surface | COMPASS II force field | Elucidated the adsorption mechanism and inhibitor-surface interactions. |

| Indole–thiourea derivatives | Tyrosinase | Not Specified | Revealed the stability and strength of interactions, accounting for protein flexibility. researchgate.net |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of ethyl 1H-indole-4-carboxylate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals corresponding to the ethyl group (a quartet and a triplet) and the aromatic protons on the indole (B1671886) ring are observed. The chemical shifts (δ) and coupling constants (J) of these protons allow for the unambiguous assignment of each hydrogen atom within the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Each carbon atom in the indole ring and the ethyl carboxylate group gives rise to a distinct signal, providing a carbon "fingerprint" of the compound.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom within the indole ring. The chemical shift of the nitrogen nucleus is sensitive to substitution and hybridization, offering further structural confirmation. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Indole Derivatives

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~1.32 (t) | -CH₃ of ethyl group |

| ¹H | ~4.28 (q) | -CH₂ of ethyl group |

| ¹H | 7.0-8.5 | Aromatic protons of indole ring |

| ¹H | ~12.10 (s) | N-H proton of indole ring |

| ¹³C | ~14.5 | -CH₃ of ethyl group |

| ¹³C | ~59.3 | -CH₂ of ethyl group |

| ¹³C | 100-140 | Carbons of indole ring |

| ¹³C | ~164.1 | Carbonyl carbon of ester |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the indole ring. The data presented is a generalized representation based on similar indole structures. rsc.org

Two-dimensional (2D) NMR experiments provide correlational data that is indispensable for assembling the complete molecular structure. slideshare.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for piecing together the connectivity of different molecular fragments and confirming the position of the ethyl carboxylate group on the indole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This provides crucial information about the three-dimensional conformation of the molecule in solution. princeton.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. mdpi.com By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), the precise molecular formula can be established. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose, as it can distinguish between compounds with the same nominal mass but different elemental compositions. uni-saarland.de

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. uni-saarland.de The way the molecule breaks apart upon ionization can reveal the presence of specific functional groups and substructures, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. chemicalbook.com The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. utdallas.edu

Key characteristic IR absorptions for this compound include:

N-H Stretch: A peak in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibration of the nitrogen-hydrogen bond in the indole ring. slideshare.net

C=O Stretch: A strong, sharp peak around 1710-1720 cm⁻¹ due to the stretching of the carbonyl group in the ethyl ester. slideshare.net

C-H Stretches: Absorptions in the 2850-3100 cm⁻¹ range corresponding to the stretching of C-H bonds in the aromatic ring and the ethyl group. lumenlearning.comlibretexts.org

C-O Stretch: A peak in the fingerprint region (typically 1000-1300 cm⁻¹) associated with the stretching of the carbon-oxygen single bond in the ester group.

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | 3100 - 3500 |

| Ester C=O | Stretch | 1710 - 1720 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV and visible light. chemicalbook.comslideshare.net The absorption of light in this region corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones, primarily π to π* and n to π* transitions within the conjugated indole ring system. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for quantitative analysis and to study the effects of substituents on the electronic properties of the indole chromophore.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools for the purification, separation, and purity assessment of synthesized organic compounds like this compound. These methods leverage the differential partitioning of a compound between a stationary phase and a mobile phase to achieve separation from reactants, byproducts, and other impurities. The most commonly employed techniques in the context of indole derivatives include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and column chromatography.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive qualitative technique used primarily to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. For a compound such as this compound, a silica (B1680970) gel plate typically serves as the stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action.

The separation is based on the compound's affinity for the stationary phase versus the mobile phase. Non-polar compounds travel further up the plate, resulting in a higher Retention Factor (R_f) value, while polar compounds interact more strongly with the silica gel and have lower R_f values. A common eluent system for indole esters is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate. mdpi.comnih.gov The ratio is adjusted to achieve optimal separation. For instance, a mobile phase of ethyl acetate/hexane (e.g., 1:9 or 2:5 v/v) is often effective for related indole carboxylates. mdpi.comnih.gov Spots are typically visualized under UV light, as the indole ring is UV-active. A pure sample should ideally show a single spot.

Table 1: Illustrative TLC Monitoring of a Reaction to Synthesize this compound This table is a representative example and values are hypothetical.

| Time Point | Reactant A (R_f) | Reactant B (R_f) | Product (this compound) (R_f) | Observations |

| 0 hr | 0.65 | 0.10 | - | Strong spots for both reactants are visible. |

| 2 hr | 0.65 | 0.10 | 0.45 | Faint product spot appears; reactant spots are still strong. |

| 4 hr | 0.65 | 0.10 | 0.45 | Product spot intensity increases; reactant spots diminish. |

| 6 hr | - | - | 0.45 | Reactant spots are no longer visible, indicating reaction completion. A single product spot is observed. |

Mobile Phase: Ethyl Acetate/Hexane (3:7 v/v); Stationary Phase: Silica Gel 60 F254

High-Performance Liquid Chromatography (HPLC)

HPLC is a more sophisticated and quantitative technique that provides high-resolution separation and is widely used for determining the precise purity of a compound. It can also be used for preparative separation of small quantities.

For this compound, a reverse-phase HPLC (RP-HPLC) method is generally suitable. In this mode, the stationary phase is non-polar (e.g., a C18-silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. An acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase in small concentrations (e.g., 0.1%) to improve peak shape by ensuring the analyte is in a single protonation state. Detection is typically performed using a UV detector, set to a wavelength where the indole chromophore absorbs strongly (usually around 220 nm or 280 nm).

The purity of the sample is determined by integrating the area of all peaks in the chromatogram. The percentage purity is calculated as the area of the main product peak divided by the total area of all peaks.

Table 2: Example of a Purity Assessment of this compound by RP-HPLC This table is a representative example and values are hypothetical.

| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |

| 1 | 2.15 | 15,230 | 0.41 | Impurity A |

| 2 | 3.48 | 28,990 | 0.78 | Impurity B |

| 3 | 5.72 | 3,655,400 | 98.81 | This compound |

| Total | 3,699,620 | 100.00 |

Conditions: C18 column (4.6 x 150 mm, 5 µm); Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA; Flow Rate: 1.0 mL/min; Detection: UV at 220 nm.

Column Chromatography

For purification on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but is used to physically separate the components of a mixture. A glass column is packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column, and the eluent is passed through the column.

Fractions are collected as the eluent exits the column. The composition of these fractions is monitored by TLC to identify those containing the pure desired product. For compounds like this compound, a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often employed to effectively separate the target compound from less polar and more polar impurities. nih.govnih.gov

Computational Chemistry and Theoretical Studies on Ethyl 1h Indole 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. For Ethyl 1H-indole-4-carboxylate, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its molecular geometry, electronic distribution, and reactivity. ijrar.org

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.